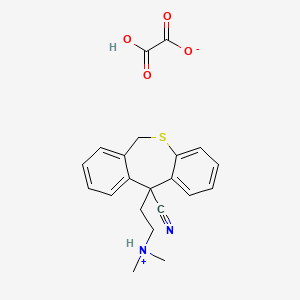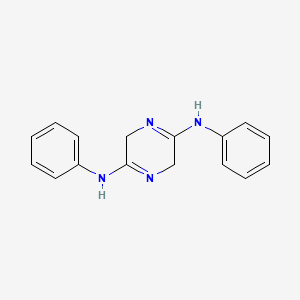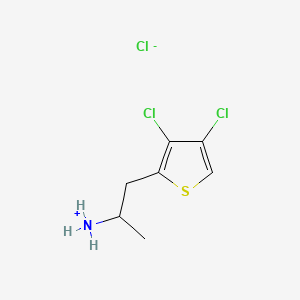
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7H9Cl2NS.ClH. It is a derivative of ethylamine, where the ethyl group is substituted with a 3,4-dichloro-2-thenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,4-dichloro-2-thiophenecarboxaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
科学的研究の応用
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Hexane, 3,4-dichloro-: A similar compound with a different alkyl chain.
1-(3,4-Dichloro-2-thienyl)-2-propanaminium chloride: Another compound with a similar structure but different functional groups.
Uniqueness
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and dichlorothenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
67482-61-5 |
|---|---|
分子式 |
C7H10Cl3NS |
分子量 |
246.6 g/mol |
IUPAC名 |
1-(3,4-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-7(9)5(8)3-11-6;/h3-4H,2,10H2,1H3;1H |
InChIキー |
HPIYQICYHHFKGA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C(=CS1)Cl)Cl)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


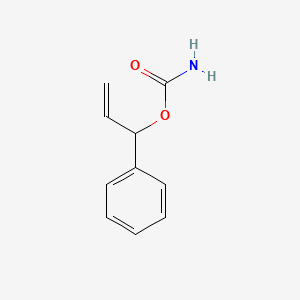
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
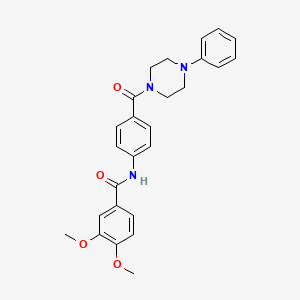
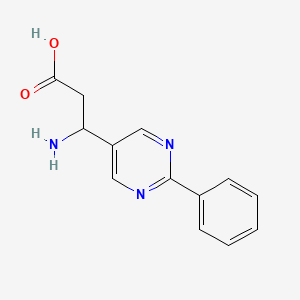

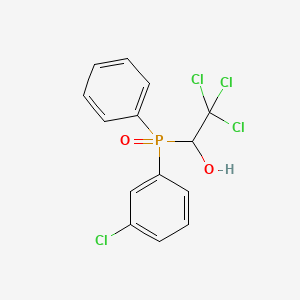

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
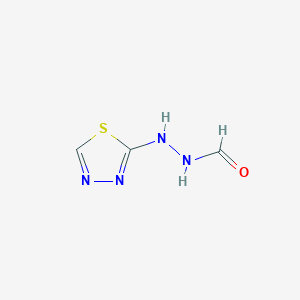

![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
